molecular formula C19H21N5O2 B5298592 3-(2-phenylethyl)-1-(9H-purin-6-yl)piperidine-3-carboxylic acid

3-(2-phenylethyl)-1-(9H-purin-6-yl)piperidine-3-carboxylic acid

Cat. No. B5298592
M. Wt: 351.4 g/mol
InChI Key: QCEXUVBOIUSQHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-phenylethyl)-1-(9H-purin-6-yl)piperidine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, PEPA, and has been studied for its pharmacological properties.

Mechanism of Action

PEPA acts as an agonist of the AMPA receptor, specifically targeting the GluA2 subunit. It binds to the receptor and induces a conformational change, which results in the opening of the ion channel and the influx of positively charged ions into the cell. This leads to the depolarization of the neuron and the initiation of an action potential.
Biochemical and Physiological Effects:
PEPA has been shown to enhance synaptic transmission and plasticity in the brain. It increases the amplitude and frequency of excitatory postsynaptic currents (EPSCs) and enhances long-term potentiation (LTP), which is a form of synaptic plasticity that underlies learning and memory.

Advantages and Limitations for Lab Experiments

PEPA has several advantages for lab experiments, including its selectivity for the GluA2 subunit of the AMPA receptor and its ability to enhance synaptic transmission and plasticity. However, it also has some limitations, such as its potential toxicity and the need for careful dosing to avoid unwanted effects.

Future Directions

There are several future directions for research on PEPA. One area of interest is the development of more selective and potent AMPA receptor agonists that can be used to study specific subunits and isoforms of the receptor. Another direction is the investigation of the potential therapeutic applications of PEPA in neurological and psychiatric disorders, such as Alzheimer's disease and depression. Additionally, the use of PEPA in combination with other compounds, such as NMDA receptor antagonists, may provide new insights into the mechanisms underlying synaptic plasticity and cognitive function.

Synthesis Methods

The synthesis method of PEPA involves the reaction of 2-phenylethylamine with 6-chloropurine in the presence of a palladium catalyst. This reaction results in the formation of an intermediate, which is then further reacted with piperidine-3-carboxylic acid to produce PEPA.

Scientific Research Applications

PEPA has been extensively studied for its potential applications in neuroscience research. It is a selective agonist of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. The compound has been used to study the mechanisms underlying synaptic transmission and plasticity in the brain.

properties

IUPAC Name

3-(2-phenylethyl)-1-(7H-purin-6-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c25-18(26)19(9-7-14-5-2-1-3-6-14)8-4-10-24(11-19)17-15-16(21-12-20-15)22-13-23-17/h1-3,5-6,12-13H,4,7-11H2,(H,25,26)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEXUVBOIUSQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2NC=N3)(CCC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenylethyl)-1-(9H-purin-6-YL)piperidine-3-carboxylic acid

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